

# Elvitegravir-d6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Elvitegravir-d6*

Cat. No.: *B15559539*

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**Elvitegravir-d6** is a deuterated, stable isotope-labeled analog of Elvitegravir, a potent antiretroviral drug used in the treatment of HIV-1 infection. This technical guide provides an in-depth overview of **Elvitegravir-d6**, its chemical properties, and its primary application as an internal standard in bioanalytical method development and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.

## Core Concepts

Elvitegravir is an integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase enzyme, a crucial component for viral replication.<sup>[1][2]</sup> By preventing the integration of viral DNA into the host cell's genome, Elvitegravir effectively suppresses the virus.<sup>[1][2]</sup> Elvitegravir is a component of several combination antiretroviral therapies.<sup>[1][2]</sup>

**Elvitegravir-d6**, as a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of Elvitegravir in biological matrices such as plasma. In bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process.

## Chemical Structure and Properties

**Elvitegravir-d6** is structurally identical to Elvitegravir, with the exception of six hydrogen atoms being replaced by deuterium atoms. The deuterium labeling is specifically located on the methoxy and benzyl groups of the molecule.

#### Chemical Structure of **Elvitegravir-d6**:

The chemical structure of **Elvitegravir-d6** can be represented by the following SMILES notation: [2H]C([2H])([2H])Oc1cc2N(C=C(C(=O)O)C(=O)c2cc1C([2H])([2H])c3cccc(Cl)c3F)--INVALID-LINK--C(C)C[3]

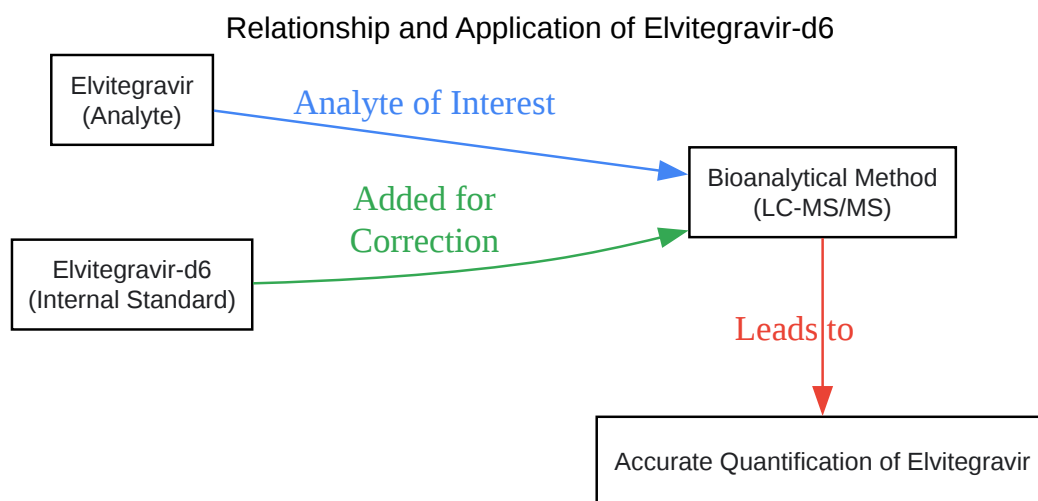
This notation indicates the positions of the six deuterium atoms.

#### Quantitative Data Summary:

Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>17</sub> D <sub>6</sub> ClFNO <sub>5</sub>	[3]
Molecular Weight	453.91 g/mol	[3]
CAS Number	1131640-69-1	[3]
Purity	>95% (HPLC)	[3]
Appearance	Off-White to Pale Yellow Solid	[4]
Solubility	DMSO (Slightly), Methanol (Slightly)	[4]
Storage Temperature	+4°C	[3]

## Application as an Internal Standard

The primary application of **Elvitegravir-d6** is as an internal standard in the quantitative analysis of Elvitegravir in biological samples. This is particularly crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in HIV-positive patients.



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Caption: Relationship between Elvitegravir, **Elvitegravir-d6**, and its application.

## Experimental Protocol: Quantification of Elvitegravir in Human Plasma

The following is a representative experimental protocol for the quantification of Elvitegravir in human plasma using **Elvitegravir-d6** as an internal standard, based on common bioanalytical methods.

### 1. Sample Preparation (Protein Precipitation)

- To 100  $\mu\text{L}$  of human plasma sample, add 20  $\mu\text{L}$  of **Elvitegravir-d6** internal standard solution (in methanol).
- Vortex mix for 10 seconds.
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

## 2. Chromatographic Conditions (UHPLC)

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 10 mM ammonium formate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

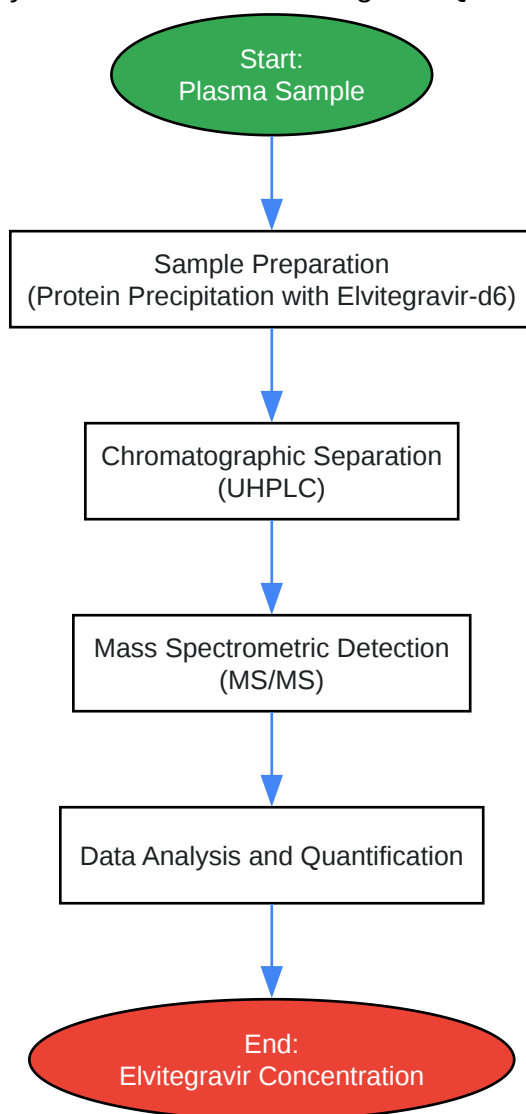
## 3. Mass Spectrometric Detection (Tandem Mass Spectrometry)

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Elvitegravir: Precursor ion (m/z) -> Product ion (m/z)
  - **Elvitegravir-d6**: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation).
- Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

#### 4. Quantification

- Construct a calibration curve by plotting the peak area ratio of Elvitegravir to **Elvitegravir-d6** against the concentration of Elvitegravir standards.
- Determine the concentration of Elvitegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

#### Bioanalytical Workflow for Elvitegravir Quantification



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Caption: A typical workflow for the bioanalysis of Elvitegravir.

## Synthesis Overview

While a specific, detailed synthesis protocol for **Elvitegravir-d6** is not readily available in the public domain, it is synthesized by incorporating deuterium-labeled starting materials into the synthetic route of Elvitegravir. The synthesis of Elvitegravir itself is a multi-step process that has been well-documented.<sup>[5][6][7]</sup> The key steps generally involve the construction of the quinolone core followed by the attachment of the side chains. Deuterium atoms are typically introduced using deuterated reagents at specific steps to achieve the desired labeling pattern.

## Conclusion

**Elvitegravir-d6** is an indispensable tool for researchers and clinicians involved in the development and therapeutic monitoring of Elvitegravir. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data, which is paramount for pharmacokinetic assessments and for optimizing treatment regimens for individuals with HIV-1. This guide provides a foundational understanding of **Elvitegravir-d6**, its properties, and its critical role in bioanalysis.

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